

# An In-depth Technical Guide to 3-bromo-6-methoxy-2-pyridinecarbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-Bromo-6-methoxy-2-pyridinecarbaldehyde
Cat. No.:	B1278903

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-bromo-6-methoxy-2-pyridinecarbaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and experimental insights.

## Core Properties and Data

3-bromo-6-methoxy-2-pyridinecarbaldehyde is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and an aldehyde function on the pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures.

## Physicochemical Properties

The key physicochemical properties of 3-bromo-6-methoxy-2-pyridinecarbaldehyde are summarized in the table below. It is important to note that some of the data are predicted values derived from computational models.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	216.03 g/mol	<a href="#">[1]</a>
Appearance	Off-white to light yellow solid	Generic Supplier Data
Boiling Point	253.3 ± 35.0 °C (Predicted)	Generic Supplier Data
Density	1.606 ± 0.06 g/cm <sup>3</sup> (Predicted)	Generic Supplier Data
Storage Temperature	2-8°C, under inert gas	Generic Supplier Data

## Spectroscopic Data Analysis

While a complete set of officially published spectra for this specific molecule is not readily available, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyridine ring, and the methoxy group protons.

- Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around  $\delta$  9.8-10.2 ppm.
- Pyridine Ring Protons (2H): Two doublets in the aromatic region ( $\delta$  7.0-8.5 ppm). The proton at position 4 will likely be coupled to the proton at position 5, and vice versa.
- Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet, upfield, expected around  $\delta$  3.9-4.1 ppm.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals.

- Aldehyde Carbonyl (C=O): The most downfield signal, typically in the  $\delta$  190-195 ppm range. [\[2\]](#)
- Pyridine Ring Carbons (5C): Five signals in the aromatic region ( $\delta$  110-165 ppm). The carbon bearing the methoxy group (C6) will be significantly downfield, as will the carbon

attached to the aldehyde (C2). The carbon bonded to bromine (C3) will show a characteristic shift.

- Methoxy Carbon (-OCH<sub>3</sub>): A signal in the upfield region, typically around  $\delta$  55-60 ppm.[2]

**Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by several key absorption bands that confirm the presence of its functional groups.

- C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm<sup>-1</sup>.
- C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.
- C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm<sup>-1</sup> region.
- C-O Stretch (Methoxy): A strong band in the 1200-1250 cm<sup>-1</sup> region.
- C-Br Stretch: A band in the lower frequency region, typically 500-650 cm<sup>-1</sup>.

**Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

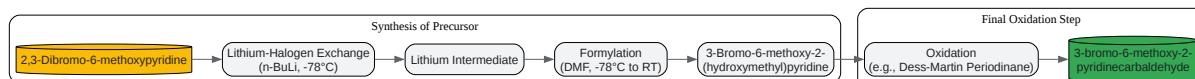
- Molecular Ion (M<sup>+</sup>): Peaks are expected at m/z 215 and 217.
- Key Fragments: Fragmentation may occur through the loss of the aldehyde group (-CHO), the methoxy group (-OCH<sub>3</sub>), or the bromine atom.

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 3-bromo-6-methoxy-2-pyridinecarbaldehyde is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for similar pyridine derivatives. A common approach involves the oxidation of the corresponding alcohol.

## Proposed Synthesis Workflow

The logical flow for a laboratory-scale synthesis is outlined below.



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Caption: Proposed synthetic workflow for 3-bromo-6-methoxy-2-pyridinecarbaldehyde.

## Detailed Experimental Protocol: Oxidation of 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine

This protocol is adapted from standard oxidation procedures for primary alcohols to aldehydes, such as the synthesis of 6-bromo-3-fluoropicolinaldehyde.[3]

### Materials and Reagents:

- 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine (1.0 eq)
- Dess-Martin Periodinane (DMP) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Diatomaceous earth (Celite)
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

### Procedure:

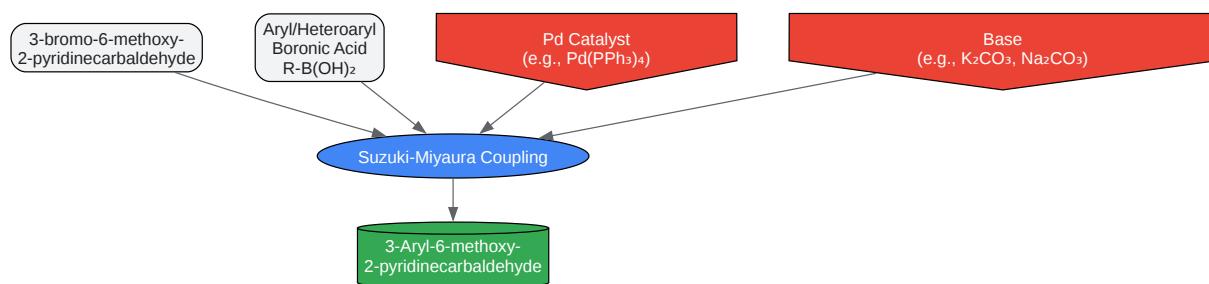
- Dissolve 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add Dess-Martin Periodinane portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution and dilute with additional DCM.
- Filter the mixture through a pad of Celite to remove solid byproducts. Wash the filter pad with DCM.
- Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-6-methoxy-2-pyridinecarbaldehyde.

## Applications in Drug Development and Medicinal Chemistry

Halogenated pyridines are paramount in modern drug discovery, serving as versatile scaffolds for creating novel therapeutic agents.<sup>[4]</sup> 3-bromo-6-methoxy-2-pyridinecarbaldehyde is particularly valuable due to the presence of the bromine atom, which acts as a key reactive handle for palladium-catalyzed cross-coupling reactions.

## Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many drug molecules.<sup>[5][6]</sup> In this context, the bromine atom of 3-bromo-6-methoxy-2-pyridinecarbaldehyde can be readily coupled with a wide range of boronic acids or esters.



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Caption: Schematic of a Suzuki-Miyaura coupling using the target compound.

This reaction allows for the modular and efficient introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring. The aldehyde and methoxy groups can be retained for subsequent chemical modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. This strategic approach is crucial for developing new agents targeting a wide array of diseases, from cancer to neurological disorders.<sup>[4]</sup>

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-bromo-6-methoxy-2-pyridinecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278903#3-bromo-6-methoxy-2-pyridinecarbaldehyde-properties]

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